

An In-Depth Technical Guide to the Safe Handling of Pentabromobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Pentabromobenzene**

Cat. No.: **B1596035**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromobenzene (C_6HBr_5) is a halogenated aromatic compound belonging to the family of brominated flame retardants (BFRs).^[1] While valuable as a research chemical and environmental standard, its chemical structure necessitates a comprehensive understanding of its health and safety profile to ensure the protection of laboratory personnel and the environment.^[1] This guide provides a detailed, technically-grounded framework for the safe handling, storage, and disposal of **pentabromobenzene**, moving beyond procedural steps to explain the causality behind each safety recommendation.

Hazard Identification and Toxicological Profile

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. **Pentabromobenzene** is classified under the Globally Harmonized System (GHS) with specific health and environmental warnings.

1.1 GHS Classification

According to aggregated data from the European Chemicals Agency (ECHA), **pentabromobenzene** is classified as follows:

- Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.^{[2][3]}

- Hazardous to the aquatic environment, long-term hazard (Category 4), H413: May cause long-lasting harmful effects to aquatic life.[2][3]

It is crucial to note that while some safety data sheets may list additional hazards, these often pertain to solutions where the solvent (e.g., toluene) contributes significantly to the hazard profile. This guide focuses on the properties of **pentabromobenzene** itself.

1.2 Toxicological Summary

- Acute Effects: The primary acute hazard is serious eye irritation upon direct contact.[2] While comprehensive data on acute oral, dermal, and inhalation toxicity is limited, the general principle for halogenated aromatics is to minimize all routes of exposure.
- Chronic Effects & Environmental Fate: The greater concern with brominated compounds like **pentabromobenzene** lies in their environmental persistence.[4] The H413 classification indicates that the substance is not easily biodegradable and can remain in ecosystems for extended periods, potentially leading to bioaccumulation.[4] The long-term effects on human health are not thoroughly investigated, but structurally related compounds are known to have potential impacts on thyroid function.

Physicochemical Properties for Safe Handling

Understanding the physical properties of **pentabromobenzene** is fundamental to predicting its behavior in the laboratory and implementing appropriate controls. As a solid at room temperature, the primary exposure risk during handling is the inhalation of fine dust particles or direct skin/eye contact.

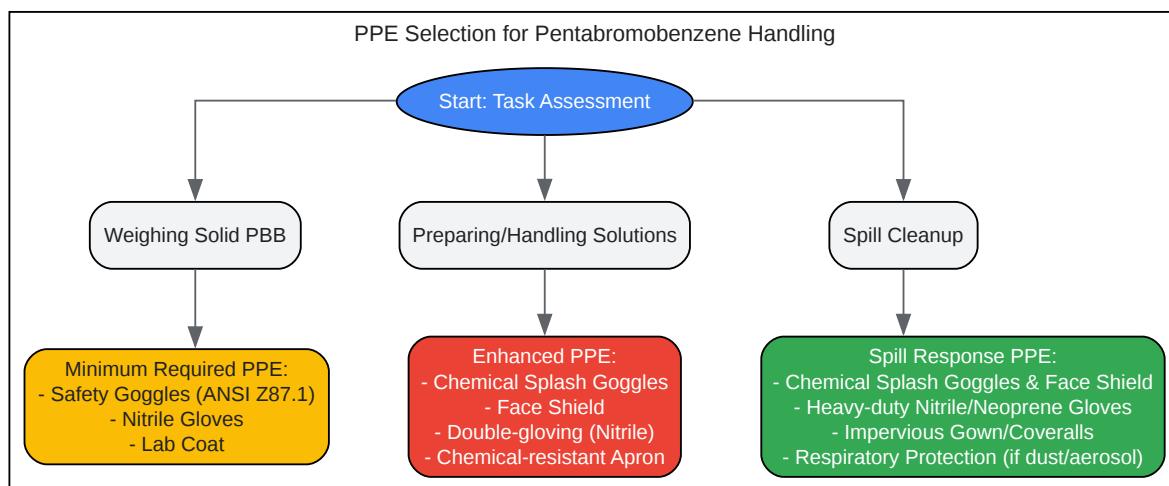
Property	Value	Source(s)
CAS Number	608-90-2	[1] [2] [5]
Molecular Formula	C ₆ HBr ₅	[1] [2] [5]
Molecular Weight	472.59 g/mol	[1] [5]
Appearance	White to off-white crystalline powder/solid	[1] [4]
Melting Point	160.5 °C	[1]
Boiling Point	~345-376 °C (estimates vary)	[1] [5]
Density	~2.77 - 3.26 g/cm ³ (estimates vary)	[1] [5]
Solubility	Poorly soluble in polar solvents (e.g., water); Soluble in nonpolar solvents (e.g., Toluene, Hexane, Chloroform)	[1] [4]

Occupational Exposure Limits (OELs)

As of this guide's publication, specific occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) have not been established for **pentabromobenzene**.[\[6\]](#)[\[7\]](#)[\[8\]](#) In the absence of a defined OEL, a conservative approach is mandated. This involves implementing engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level. The principle of ALARA (As Low As Reasonably Achievable) must be strictly followed.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, prioritizing engineering controls over personal protective equipment, is the standard for safe laboratory practice.


4.1 Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.

- Chemical Fume Hood: All handling of solid **pentabromobenzene** that could generate dust, and all work with its solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's airflow contains aerosols and vapors, preventing them from entering the laboratory's atmosphere.
- Ventilation: The laboratory should be equipped with general ventilation that ensures a sufficient rate of air exchange to dilute any fugitive emissions.

4.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is required even when engineering controls are in place. The selection of PPE should be deliberate and based on the specific tasks being performed.

[Click to download full resolution via product page](#)

*PPE selection workflow for **pentabromobenzene**.*

Protocol for PPE Usage:

- Eye and Face Protection: At a minimum, ANSI Z.87.1-compliant safety goggles with side shields are required. When handling solutions with a risk of splashing, a face shield should be worn in addition to goggles.
- Skin Protection:
 - Gloves: Chemical-resistant nitrile gloves are the standard for incidental contact. For prolonged handling or during spill cleanup, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
 - Lab Coat: A full-length laboratory coat, buttoned completely, is mandatory to protect skin and personal clothing.
- Respiratory Protection: The use of a chemical fume hood should preclude the need for respiratory protection. However, in the event of a significant spill or a failure of engineering controls where dust may be generated, a NIOSH-approved respirator with particulate filters (e.g., an N95, R100, or P100 filter) would be necessary. Respirator use requires prior medical clearance and fit-testing under an institutional respiratory protection program.

Safe Handling and Storage Procedures

5.1 Handling Protocols


- Always consult the Safety Data Sheet (SDS) before using the chemical for the first time.
- Work in a designated area within a chemical fume hood.
- Avoid the generation of dust. Use a spatula for transfers and handle containers carefully.
- When working with solutions, use grounding and bonding for metal containers to prevent static discharge, which can be an ignition source for flammable solvents.
- Use spark-free tools when handling the material or its containers.
- Prohibit eating, drinking, or smoking in any area where **pentabromobenzene** is handled.
- Wash hands thoroughly with soap and water after handling is complete.

5.2 Storage Protocols

- Container: Store in a tightly sealed, clearly labeled container.
- Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.
- Segregation: Store away from incompatible materials, particularly strong oxidizing agents.
- Inventory: Maintain an accurate inventory. Date containers upon receipt and upon opening.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

[Click to download full resolution via product page](#)

General workflow for emergency response.

6.1 Accidental Release Measures (Spills)

- Minor Spill (Solid):
 - Ensure proper PPE is worn (goggles, lab coat, gloves).
 - Gently sweep up the material to avoid creating dust.
 - Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
 - Clean the spill area with soap and water.
- Major Spill:
 - Evacuate all personnel from the immediate area and alert others.
 - Move upwind from the spill.
 - Contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately.
 - Prevent entry into the area until emergency personnel arrive. Do not attempt to clean up a major spill without specialized training and equipment.

6.2 First Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[\[3\]](#)[\[4\]](#) Seek immediate medical attention.
- Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water.[\[4\]](#) Seek medical attention if irritation develops or persists.
- Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[\[4\]](#)

- Ingestion: Do NOT induce vomiting.[\[4\]](#) If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek medical attention.[\[4\]](#)

6.3 Fire-Fighting Measures

- Hazards: While **pentabromobenzene** itself is not highly flammable, it will burn. Combustion produces toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas. Containers may rupture under fire conditions.[\[4\]](#)
- Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Dry chemical, carbon dioxide, or alcohol-resistant foam are generally suitable.[\[4\]](#)
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Waste Disposal Considerations

Pentabromobenzene and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be disposed of as hazardous waste.

- Segregation: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS department.
- Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "**Pentabromobenzene**."
- Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Follow all local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3,4,5-Pentabromobenzene CAS#: 608-90-2 [m.chemicalbook.com]
- 2. Pentabromobenzene | C6HBr5 | CID 11854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4,5-Pentabromobenzene | 608-90-2 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,2,3,4,5-pentabromobenzene | 608-90-2 [chemnet.com]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. worksafebc.com [worksafebc.com]
- 8. chemeng.upatras.gr [chemeng.upatras.gr]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Safe Handling of Pentabromobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596035#health-and-safety-data-for-pentabromobenzene-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com